Ido/tdo-IN-1

IDO inhibition Enzymatic assay Potency comparison

IDO/TDO-IN-1 (also designated as compound is a synthetic small-molecule imidazoisoindole derivative that functions as a dual inhibitor of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). It was developed through lead optimization aimed at improving potency and eliminating cytochrome P450 (CYP) inhibition liabilities.

Molecular Formula C25H24FN5
Molecular Weight 413.5 g/mol
Cat. No. B12431653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdo/tdo-IN-1
Molecular FormulaC25H24FN5
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CC=C(C=C2)N3CCC(CC3)C4C5=C(C=CC=C5F)C6=CN=CN46
InChIInChI=1S/C25H24FN5/c1-29-15-19(13-28-29)17-5-7-20(8-6-17)30-11-9-18(10-12-30)25-24-21(3-2-4-22(24)26)23-14-27-16-31(23)25/h2-8,13-16,18,25H,9-12H2,1H3/t25-/m0/s1
InChIKeyUJGQDAMZVUNFBQ-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IDO/TDO-IN-1 (Compound 25): An Orally Active Imidazoisoindole Dual IDO/TDO Inhibitor


IDO/TDO-IN-1 (also designated as compound 25) is a synthetic small-molecule imidazoisoindole derivative that functions as a dual inhibitor of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) [1]. It was developed through lead optimization aimed at improving potency and eliminating cytochrome P450 (CYP) inhibition liabilities [1]. The compound exhibits nanomolar enzymatic inhibitory activity against both enzymes, demonstrates cellular activity in the HeLa cell line, and shows favorable oral pharmacokinetic properties in multiple preclinical species [1]. Its primary application lies in immuno-oncology research, particularly in combination strategies with immune checkpoint blockade [1].

Why IDO/TDO-IN-1 Cannot Be Replaced by a Generic IDO1 Inhibitor or Alternative Dual Inhibitor


IDO/TDO-IN-1 occupies a distinct chemical and pharmacological space within the IDO/TDO inhibitor class. Its imidazoisoindole core confers a specific enzymatic inhibition profile with IC50 values of 9.7 nM for IDO and 47 nM for TDO [1], which differs substantially from selective IDO1 inhibitors such as epacadostat (IDO1 IC50 ~10-15 nM, minimal TDO activity) [2] and from other dual inhibitors like navoximod (IDO1 Ki = 7 nM, TDO activity not quantified in primary literature) . Moreover, IDO/TDO-IN-1 demonstrates a clean CYP inhibition profile (>30 μM across five major isoforms) [1], which was a specific design objective not universally achieved in earlier imidazoisoindole analogs [1]. These quantitative differences in potency balance, target coverage, and off-target liability preclude simple substitution without altering experimental outcomes.

Quantitative Differentiation of IDO/TDO-IN-1: Head-to-Head and Cross-Study Comparative Evidence


IDO Enzymatic Potency: 9.7 nM IC50 Versus NLG-919 and Epacadostat

IDO/TDO-IN-1 inhibits recombinant human IDO with an IC50 of 9.7 nM [1]. This potency exceeds that of the reference compound NLG-919, which exhibits an IDO1 IC50 of 38 nM in comparable assays [2]. It is also numerically more potent than epacadostat, a selective IDO1 inhibitor with reported IC50 values of 10-15 nM [3]. The assay used purified recombinant human IDO protein [1].

IDO inhibition Enzymatic assay Potency comparison

Dual IDO/TDO Inhibition: Balanced Potency Profile Versus Selective Inhibitors

IDO/TDO-IN-1 inhibits TDO with an IC50 of 47 nM while maintaining IDO IC50 of 9.7 nM, yielding an IDO:TDO potency ratio of approximately 1:4.8 [1]. In contrast, the selective IDO1 inhibitor epacadostat demonstrates minimal to no activity against TDO . Other dual inhibitors such as IDO1/TDO-IN-4 exhibit significantly weaker TDO activity (IC50 = 1.15 μM) . This balanced dual inhibition profile is achieved in the same recombinant protein assay system [1].

TDO inhibition Dual targeting Immuno-oncology

Cellular IDO Inhibition in HeLa Cells: 76 nM IC50 and Comparator Benchmarking

In a cellular IDO inhibition assay using the HeLa cell line, IDO/TDO-IN-1 exhibits an IC50 of 76 nM [1]. For context, earlier lead compound 18 in the same series showed HeLa IC50 of 101 nM [1]. The clinically evaluated dual inhibitor linrodostat (BMS-986205) demonstrates HeLa IC50 of 1.7 nM , while the selective TDO inhibitor LM10 shows minimal HeLa activity (IC50 > 10 μM) . The cellular shift (enzymatic 9.7 nM → cellular 76 nM, ~7.8-fold) reflects compound permeability and cellular context [1].

Cellular assay HeLa Functional potency

CYP Inhibition Profile: >30 μM Across Five Major Isoforms Versus Earlier Analogs

IDO/TDO-IN-1 was specifically optimized to eliminate CYP inhibition, achieving IC50 values >30 μM against CYP1A2, 2C9, 2C19, 2D6, and 3A4 [1]. In contrast, earlier analog compound 20 in the same series significantly inhibited CYP3A4 with an IC50 of 2.6 μM [1]. This improvement represents at least an 11.5-fold reduction in CYP3A4 inhibitory liability [1]. Clean CYP profiles are not universal among IDO/TDO inhibitors; for example, navoximod has been noted to exhibit CYP inhibition concerns in some reports .

CYP inhibition Drug-drug interaction Safety profile

Preclinical Pharmacokinetics: Oral Bioavailability of 59.6% in Mouse and 60.3% in Rat

IDO/TDO-IN-1 demonstrates favorable oral pharmacokinetic properties across species. In mice at 10 mg/kg oral dose, Cmax reached 3,605 ng/mL, AUC was 29,116 ng/mL×h, half-life was 4.55 h, and oral bioavailability was 59.6% [1]. In rats at 10 mg/kg, Cmax was 1,848 ng/mL, AUC was 6,133 ng/mL×h, half-life was 1.22 h, and bioavailability was 60.3% [1]. In dogs at 2 mg/kg, half-life extended to 6.49 h [1]. These parameters support once- or twice-daily oral dosing in preclinical efficacy studies [1].

Pharmacokinetics Oral bioavailability In vivo ADME

In Vivo Efficacy: Synergistic Antitumor Effect with Anti-PD-1 in MC38 Xenograft Model

In the MC38 colorectal xenograft model in hPD-1 transgenic mice, IDO/TDO-IN-1 (compound 25) was evaluated as monotherapy and in combination with the anti-PD-1 monoclonal antibody SHR-1210 [1]. The combination regimen at both 20 mg/kg and 50 mg/kg oral twice-daily doses achieved tumor growth inhibition (TGI) exceeding 90%, which was significantly greater than either single agent alone [1]. This synergistic effect was a key differentiator that led to the selection of compound 25 as the lead candidate [1].

In vivo efficacy Combination therapy Checkpoint blockade

Optimal Research and Procurement Applications for IDO/TDO-IN-1 Based on Differentiated Evidence


Combination Immuno-Oncology Studies Requiring Dual IDO/TDO Pathway Blockade

Investigators planning combination therapy studies with anti-PD-1/PD-L1 antibodies should prioritize IDO/TDO-IN-1 due to its demonstrated synergistic antitumor effect in the MC38 model (TGI >90%) [1]. The compound's clean CYP profile (>30 μM across five isoforms) minimizes confounding drug-drug interaction variables when co-administered with checkpoint inhibitors or chemotherapy agents [1]. Its balanced IDO (9.7 nM) and TDO (47 nM) inhibition addresses the compensatory upregulation of the alternate pathway that may limit selective IDO1 inhibitors [1].

Preclinical Pharmacokinetic/Pharmacodynamic Studies in Rodent Tumor Models

IDO/TDO-IN-1 is suitable for oral dosing PK/PD studies in mice and rats, with demonstrated bioavailability of ~60% in both species [1]. The mouse half-life of 4.55 hours supports twice-daily dosing regimens, while the rat half-life of 1.22 hours may require more frequent administration [1]. The compound's high plasma protein binding (>99%) and liver microsome stability (T1/2 = 142 min in rat, 147 min in human) should be accounted for in PK modeling [1].

Cellular Mechanistic Studies of IDO-Mediated Immunosuppression

For researchers investigating IDO-dependent T cell suppression in human cell lines, IDO/TDO-IN-1 provides a potent cellular tool with HeLa IC50 of 76 nM [1]. This cellular potency, combined with its defined enzymatic profile, enables dose-response studies that correlate target engagement (IDO/TDO inhibition) with functional immunological outcomes such as kynurenine production and T cell proliferation [1].

Chemical Biology and Tool Compound Procurement for IDO/TDO Target Validation

As a well-characterized dual IDO/TDO inhibitor with published SAR, PK, and in vivo efficacy data, IDO/TDO-IN-1 serves as a reference tool compound for validating new IDO/TDO assays or for benchmarking novel inhibitors [1]. Its imidazoisoindole scaffold and defined stereochemistry (S-enantiomer) distinguish it from other chemotypes such as hydroxyamidines (epacadostat) or indole-based inhibitors [1]. Procurement of this specific compound ensures reproducibility of published findings [1].

Technical Documentation Hub

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